rac trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester
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Overview
Description
rac trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester: is a chemical compound with the molecular formula C16H27NO6. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester typically involves the protection of the pyrrolidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by esterification of the carboxylic acid groups with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected pyrrolidine derivatives.
Scientific Research Applications
Chemistry: rac trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester is used as an intermediate in the synthesis of various complex organic molecules
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding due to its ability to mimic certain biological structures.
Medicine: The compound has potential applications in drug discovery and development. It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of rac trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The ester groups can undergo hydrolysis, releasing the active pyrrolidine derivative, which then interacts with its target.
Comparison with Similar Compounds
N-Boc-pyrrolidine: Lacks the diethyl ester groups, making it less versatile in synthetic applications.
N-Boc-pyrrolidine-2-carboxylic acid: Contains only one carboxylic acid group, limiting its functionalization potential.
N-Boc-pyrrolidine-3-carboxylic acid: Similar structure but with different functional group positioning, affecting its reactivity.
Uniqueness: rac trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester stands out due to its dual ester groups and the trans configuration, which provide unique reactivity and functionalization opportunities. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-O-tert-butyl 3-O,4-O-diethyl (3S)-pyrrolidine-1,3,4-tricarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3/t10-,11?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFYELHUZMOHPV-NFJWQWPMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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